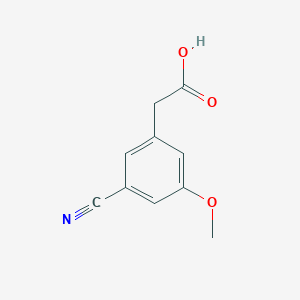

(3-Cyano-5-methoxyphenyl)acetic acid

Description

(3-Cyano-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a methoxy group at the 5-position and a cyano group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (cyano) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(3-cyano-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXACWZYUZZYQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitrile Hydrolysis: : One common method to synthesize (3-Cyano-5-methoxyphenyl)acetic acid involves the hydrolysis of the corresponding nitrile compound. The nitrile can be prepared by the reaction of 3-cyano-5-methoxybenzaldehyde with a suitable cyanide source, followed by hydrolysis under acidic or basic conditions to yield the desired acetic acid derivative.

-

Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of 3-cyano-5-methoxybenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid moiety directly onto the aromatic ring.

Industrial Production Methods

Industrial production of (3-Cyano-5-methoxyphenyl)acetic acid typically involves large-scale nitrile hydrolysis due to its efficiency and cost-effectiveness. The process is optimized to ensure high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (3-Cyano-5-methoxyphenyl)acetic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (SO2Cl2), and nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: 3-Cyano-5-methoxybenzoic acid.

Reduction: 3-Amino-5-methoxyphenylacetic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Cyano-5-methoxyphenyl)acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in the development of bioactive molecules. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (3-Cyano-5-methoxyphenyl)acetic acid derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.

Industry

Industrially, the compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Cyano-5-methoxyphenyl)acetic acid and its derivatives depends on their specific biological targets. Generally, the cyano group can interact with nucleophilic sites in enzymes or receptors, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The acetic acid moiety may also participate in ionic interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

3-Methoxyphenylacetic acid (CAS RN 1798-09-0): Lacks the 5-cyano group, resulting in reduced molecular weight (166.17 g/mol) and altered acidity.

4-Cyanophenylacetic acid: Features a cyano group at the 4-position, altering electronic distribution compared to the 3-cyano isomer.

5-Methoxy-2-nitrophenylacetic acid: Substitutes the cyano group with a nitro group, significantly increasing reactivity and acidity.

Physicochemical Properties

The cyano group in (3-Cyano-5-methoxyphenyl)acetic acid lowers its pKa compared to 3-methoxyphenylacetic acid, enhancing acidity due to electron withdrawal. However, this substitution reduces solubility in polar solvents, as seen in 4-cyanophenylacetic acid analogs .

Commercial Availability

- 3-Methoxyphenylacetic acid is commercially available (e.g., Kanto Reagents, >95% purity, JPY 10,000/25g) .

Research Findings and Challenges

- Toxicity Prediction: Data mining approaches (e.g., substructure analysis) highlight that cyano groups correlate with hepatotoxicity in some contexts, necessitating careful evaluation .

- Synthetic Feasibility: The steric hindrance from the 3-cyano and 5-methoxy groups complicates direct Friedel-Crafts or nucleophilic substitution routes, favoring multi-step synthesis via intermediates like 3-cyano-5-methoxybenzaldehyde.

Biological Activity

(3-Cyano-5-methoxyphenyl)acetic acid is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Cyano-5-methoxyphenyl)acetic acid is CHNO. The compound features a phenyl ring substituted with a cyano group (-CN), a methoxy group (-OCH), and an acetic acid moiety. These functional groups contribute to its unique chemical properties, allowing it to engage in various biological interactions.

The biological activity of (3-Cyano-5-methoxyphenyl)acetic acid is primarily attributed to the following mechanisms:

- Enzyme Interaction : The cyano group can interact with nucleophilic sites in enzymes or receptors, potentially modulating their activity.

- Binding Affinity : The methoxy group enhances binding affinity through hydrogen bonding or hydrophobic interactions.

- Ionic Interactions : The acetic acid moiety may participate in ionic interactions, further influencing the compound's biological effects.

Biological Activities

Research indicates that (3-Cyano-5-methoxyphenyl)acetic acid exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : Preliminary research indicates that derivatives of this compound may exhibit anticancer activities, warranting further investigation into their mechanisms and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of (3-Cyano-5-methoxyphenyl)acetic acid against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 75 µg/mL

- Bacillus subtilis : MIC = 100 µg/mL

These results indicate that the compound has promising antimicrobial activity, particularly against Staphylococcus aureus, which is known for its pathogenicity in humans .

Structure-Activity Relationship (SAR)

The structure of (3-Cyano-5-methoxyphenyl)acetic acid allows for various modifications that can enhance its biological activity. For instance:

- (3-Cyano-4-methoxyphenyl)acetic acid : Exhibits similar properties but with altered electronic effects due to the different positioning of the methoxy group.

- (3-Cyano-5-hydroxyphenyl)acetic acid : Shows potentially different biological activities due to the presence of a hydroxyl group instead of methoxy.

These variations highlight the importance of structural modifications in optimizing therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.